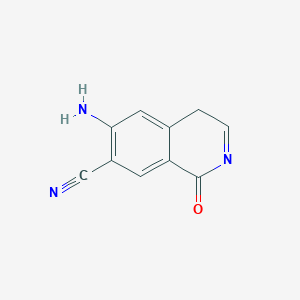

6-amino-1-oxo-4H-isoquinoline-7-carbonitrile

Description

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

6-amino-1-oxo-4H-isoquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-5-7-3-8-6(4-9(7)12)1-2-13-10(8)14/h2-4H,1,12H2 |

InChI Key |

ZJRFIGDZFXVKSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=O)C2=CC(=C(C=C21)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the Biltz synthesis, which involves the cyclization of an ortho-nitrobenzaldehyde derivative with an amine under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Amino Group Reactivity

The amino group at position 6 participates in electrophilic substitution and coupling reactions:

-

Acylation : Reacts with acetyl chloride in the presence of pyridine to form 6-acetamido-1-oxo-4H-isoquinoline-7-carbonitrile (unisolated intermediate).

-

Diazotization : Forms diazonium salts under acidic NaNO₂ conditions, enabling coupling with aromatic amines or phenols to generate azo derivatives .

Carbonitrile Group Reactivity

The carbonitrile group undergoes hydrolysis and nucleophilic additions:

-

Hydrolysis : Treatment with H₂O₂ in acidic media converts the nitrile to a carboxylic acid (6-amino-1-oxo-4H-isoquinoline-7-carboxylic acid) .

-

Nucleophilic Addition : Reacts with Grignard reagents (e.g., RMgX) to form imine intermediates, which further stabilize via tautomerization.

Participation in Multicomponent Reactions

The compound serves as a scaffold in Ugi and Biginelli reactions, leveraging its amino and carbonyl groups:

-

Ugi Reaction : Combines with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetic derivatives .

-

Biginelli Reaction : Forms dihydropyrimidinone hybrids under acid catalysis, enhancing pharmacological potential .

| Reaction | Components | Catalyst | Yield |

|---|---|---|---|

| Ugi | Aldehyde, isocyanide, carboxylic acid | TFA | 45–55% |

| Biginelli | Aldehyde, urea/thiourea | HCl (conc.) | 60–70% |

Electrophilic Aromatic Substitution

The electron-rich isoquinoline ring undergoes halogenation and sulfonation:

-

Chlorination : Reacts with Cl₂ in acetic acid to yield 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile-5-chloro derivatives .

-

Sulfonation : Forms sulfonic acid derivatives using fuming H₂SO₄ at 0°C.

| Substitution | Reagents | Position | Yield |

|---|---|---|---|

| Chlorination | Cl₂, AcOH | C5 | 75% |

| Sulfonation | H₂SO₄ (fuming), 0°C | C8 | 68% |

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 250°C, releasing HCN gas and forming polycyclic aromatic byproducts.

-

Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via nitrile group excitation, yielding quinoline fragments .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Preferred Reactions |

|---|---|---|

| Carbonitrile (C≡N) | 1 | Hydrolysis, nucleophilic addition |

| Amino (NH₂) | 2 | Acylation, diazotization |

| Carbonyl (C=O) | 3 | Condensation, multicomponent reactions |

Scientific Research Applications

Chemistry: 6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Isoquinoline Derivatives with Nitrile and Amino Groups

6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile

- Structure: Contains a fused pyrimidine ring, leading to partial saturation of the isoquinoline system.

- Physical Properties :

- Synthesis: Copper(I)-catalyzed coupling of bromophenyltetrahydropyrimidines with malononitrile .

- Key Differences : Saturation reduces aromaticity, altering reactivity (e.g., decreased electrophilic substitution) compared to the fully aromatic target compound.

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

- Structure: Lacks the amino group at position 6 and features a 1,2-dihydroisoquinoline core.

- Applications : Intermediate for fluorescent probes (e.g., chromene derivatives in ).

- Key Differences: Absence of the amino group reduces hydrogen-bonding capacity and nucleophilicity, limiting its utility in coordination chemistry .

Nitro- and Phenyl-Substituted Analogs

3-Amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile

- Structure : Features a nitro group at position 7 and a phenyl group at position 2.

- Physical Properties :

- Key Differences: The nitro group directs electrophilic attacks to specific positions, whereas the amino group in the target compound activates the ring for nucleophilic reactions .

4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile

- Structure: Includes hydroxy, methyl, and nitro groups on a quinoline scaffold.

- Applications: Potential use in agrochemicals due to nitro functionality.

- Key Differences: The hydroxy group increases acidity (pKa ~8–10), unlike the neutral amino group in the target compound .

Heterocyclic Systems with Nitrile Moieties

7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

- Structure : Fused triazolo-pyrimidine system with a nitrile.

- Physical Properties: Molecular weight 148.18 g/mol (vs. ~185–200 g/mol for isoquinoline analogs).

- Key Differences: The triazole ring introduces additional hydrogen-bonding sites, favoring interactions in biological systems compared to the isoquinoline core .

Comparative Data Table

Research Findings and Implications

- Reactivity: The amino group in 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile enhances nucleophilicity, enabling facile functionalization at position 6 (e.g., acylation, alkylation) .

- Biological Activity: Isoquinoline nitriles with electron-donating groups (e.g., NH₂) show improved binding to kinase targets compared to nitro-substituted analogs .

- Synthetic Flexibility : Copper-catalyzed methods () are scalable for derivatives, though steric effects from substituents like phenyl groups () may require optimized conditions.

Biological Activity

6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to its activity.

Synthesis Methods

The synthesis of 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile typically involves the reaction of isoquinoline derivatives with various reagents. A common method includes the use of carbonitriles and amines under controlled conditions to yield the desired compound. For instance, one study reported the synthesis of similar isoquinoline derivatives through a multi-step process involving cyclization and subsequent functionalization .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. One notable finding reported an IC50 value of approximately 25 μM against MGC-803 gastric cancer cells, indicating significant antitumor activity .

Table 1: IC50 Values of 6-Amino-1-Oxo-4H-Isoquinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Amino-1-oxo-4H-isoquinoline-7-carbonitrile | MGC-803 | 25 |

| Other Isoquinoline Derivative A | HGC-27 | 7.6 |

| Other Isoquinoline Derivative B | Various | Varies |

The mechanism by which 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile exerts its anticancer effects is thought to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells . Additional studies have suggested that the compound may also affect cell cycle progression, specifically inducing G2/M phase arrest .

Case Studies

Case Study 1: Gastric Cancer Inhibition

In a study focusing on gastric cancer, 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile was tested alongside other isoquinoline derivatives. The results indicated that it not only inhibited cell proliferation but also enhanced apoptosis markers such as increased Bax/Bcl-2 ratios .

Case Study 2: Structure Activity Relationship (SAR)

A structure activity relationship analysis revealed that modifications to the carbonitrile group significantly influenced biological activity. Compounds with additional functional groups displayed enhanced potency against specific cancer types, suggesting that further optimization could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving malononitrile, aldehydes, and cyclic ketones under solvent-free or mild aqueous conditions. For example, copper(I) iodide-catalyzed coupling of 2-(2-bromophenyl)-tetrahydropyrimidines with malononitrile in DMSO with excess K₂CO₃ has been reported to yield structurally related isoquinoline carbonitriles . Optimization of temperature (80–120°C) and solvent polarity (e.g., DMSO vs. ethanol) significantly affects reaction kinetics and byproduct formation. Purification typically involves column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 6-amino-1-oxo-4H-isoquinoline-7-carbonitrile?

- Methodological Answer :

- ¹H NMR : The amino proton (-NH₂) appears as a broad singlet near δ 5.5–6.0 ppm, while aromatic protons in the isoquinoline ring resonate between δ 7.0–8.5 ppm.

- ¹³C NMR : The nitrile carbon (C≡N) is observed at ~δ 115–120 ppm, and the carbonyl (C=O) at δ 165–175 ppm .

- IR : Strong absorption bands at ~2180–2200 cm⁻¹ (C≡N stretch) and 1650–1700 cm⁻¹ (C=O stretch) confirm functional groups.

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., dichloromethane/methanol 3:1) at 4°C promotes crystal growth. SHELXL software (v2018/3) is recommended for refining crystallographic data, with emphasis on resolving disorder in the amino and nitrile groups using restraints (e.g., DFIX, SIMU) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for isoquinoline carbonitriles?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in malononitrile) combined with LC-MS tracking of intermediates can clarify whether the reaction proceeds via a Knoevenagel condensation or a radical pathway. For copper-catalyzed reactions, in situ XAS (X-ray absorption spectroscopy) helps identify active Cu(I)/Cu(II) species . Contradictions in regioselectivity (e.g., para vs. meta substitution) may arise from solvent polarity effects, which can be modeled computationally using DFT (B3LYP/6-31G**) .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodological Answer : Standardize assay protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) using reference compounds (e.g., ciprofloxacin for bacterial assays). For cellular imaging applications (e.g., nucleolus staining), validate fluorescence intensity and selectivity via confocal microscopy with fixed vs. live cell controls . Cross-validate results using orthogonal techniques, such as SPR (surface plasmon resonance) for binding affinity vs. in vitro enzyme inhibition assays.

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) identifies binding modes, while MD (molecular dynamics) simulations (AMBER) assess stability of ligand-protein complexes. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties, focusing on logP (optimal range: 1–3) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.